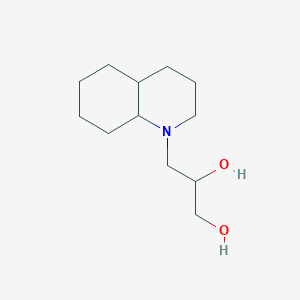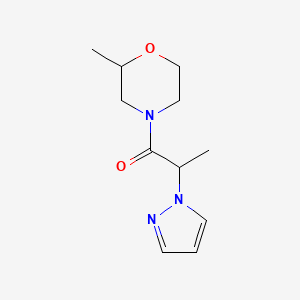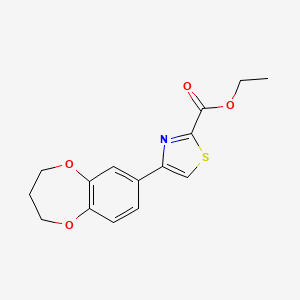
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol is a synthetic compound that has been widely used in scientific research. It is also known as QND or quinpirole, and it belongs to the class of dopamine receptor agonists. This compound has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and drug addiction.
作用机制
The mechanism of action of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves its binding to dopamine receptors in the brain. This compound has a high affinity for the D2 receptor subtype, and it can stimulate these receptors to produce a dopamine-like effect. This can lead to improved motor function in patients with Parkinson's disease, as well as potential therapeutic effects in other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol are primarily related to its stimulation of dopamine receptors in the brain. This can lead to increased dopamine release, which can improve motor function and potentially have other therapeutic effects. However, this compound can also have side effects, such as nausea, vomiting, and dizziness, which are related to its effects on dopamine receptors.
实验室实验的优点和局限性
One advantage of using 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol in lab experiments is its high affinity for dopamine receptors, particularly the D2 receptor subtype. This can make it a useful tool for studying the effects of dopamine receptor activation in various disease models. However, one limitation is its potential side effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Another area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in various diseases.
合成方法
The synthesis of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves several steps. The first step is the condensation of 3,4-dihydroxybenzaldehyde with 2-pyrrolidinone to form 3-(3,4-dihydroxyphenyl)-2-pyrrolidinone. This intermediate is then reacted with 1,2-dibromoethane to form 3-(3,4-dihydroxyphenyl)-2-(2-bromoethyl)pyrrolidine. The final step involves the reduction of the bromoethyl group to form 3-(3,4-dihydroxyphenyl)-2-(ethylamino)pyrrolidine, which is then converted to 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol.
科学研究应用
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic applications. It has been shown to be a potent agonist of dopamine receptors, particularly the D2 receptor subtype. This compound has been investigated for its potential use in the treatment of Parkinson's disease, as it can stimulate dopamine receptors in the brain and improve motor function in patients with this disease.
属性
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13/h10-12,14-15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEOZMCQJPKHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)

![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)

